4-Decyne
Overview
Description
4-Decyne is a natural product with the molecular formula C10H18 . It has a molecular weight of 138.2499 . The IUPAC Standard InChI for 4-Decyne is InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-7,9H2,1-2H3 .
Synthesis Analysis
Decyne, along with other alkynes, can be synthesized through several methods. One common method is by the elimination of hydrogen halides from vicinal dihalides, a process known as dehydrohalogenation . Another technique is the Corey-Fuchs reaction, where an aldehyde undergoes a series of reactions to eventually form an alkyne .
Molecular Structure Analysis
The molecular structure of 4-Decyne is linear around the triple bond . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
In terms of chemical reactions, 4-Decyne can undergo a reaction with hydrogen to form C10H22 . The enthalpy of this reaction is -269.4 ± 1.7 kJ/mol .
Physical And Chemical Properties Analysis
4-Decyne has a density of 0.8±0.1 g/cm3, a boiling point of 179.3±8.0 °C at 760 mmHg, and a vapour pressure of 1.3±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 39.9±0.8 kJ/mol and a flash point of 52.3±12.6 °C . The index of refraction is 1.437 . It has 0 hydrogen bond acceptors and donors, and 6 freely rotating bonds .
Scientific Research Applications
- Organic Synthesis : Decyne is often used as a starting material in organic synthesis for producing polymers, pharmaceuticals, and specialty chemicals . Thanks to its carbon-carbon triple bond, decyne can undergo a variety of reactions, including hydrogenation, halogenation, and hydrohalogenation, providing a pathway for the synthesis of many complex organic compounds .
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Thermophysical Property Datafile : 4-Decyne could be used in the creation of a thermophysical property datafile for process simulators, such as Aspen Plus . This would involve measuring various properties of 4-Decyne under different conditions and compiling this data into a file that can be used by the simulator to accurately model processes involving 4-Decyne .
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Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics : 4-Decyne could be used in studies of free radicals and their thermodynamics, particularly in relation to oxidation, combustion, and thermal cracking kinetics . This could involve studying how 4-Decyne reacts under these conditions and using this data to better understand these processes .
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Quantum Tools for IR Spectra Interpretation : 4-Decyne could be used in the development of quantum tools for interpreting infrared (IR) spectra . This would involve using quantum mechanics to predict how 4-Decyne would interact with infrared light, and using this information to help interpret IR spectra .
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Instant Access to Molecular Orbitals : 4-Decyne could be used in studies of molecular orbitals . This could involve using quantum mechanics to calculate the molecular orbitals of 4-Decyne, and using this information to better understand its chemical behavior .
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Thermophysical Property Datafile : 4-Decyne could be used in the creation of a thermophysical property datafile for process simulators, such as Aspen Plus . This would involve measuring various properties of 4-Decyne under different conditions and compiling this data into a file that can be used by the simulator to accurately model processes involving 4-Decyne .
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Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics : 4-Decyne could be used in studies of free radicals and their thermodynamics, particularly in relation to oxidation, combustion, and thermal cracking kinetics . This could involve studying how 4-Decyne reacts under these conditions and using this data to better understand these processes .
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Quantum Tools for IR Spectra Interpretation : 4-Decyne could be used in the development of quantum tools for interpreting infrared (IR) spectra . This would involve using quantum mechanics to predict how 4-Decyne would interact with infrared light, and using this information to help interpret IR spectra .
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Instant Access to Molecular Orbitals : 4-Decyne could be used in studies of molecular orbitals . This could involve using quantum mechanics to calculate the molecular orbitals of 4-Decyne, and using this information to better understand its chemical behavior .
Safety And Hazards
When handling 4-Decyne, it’s important to note that its vapors can be harmful if inhaled, and it can cause skin and eye irritation . Proper protective gear, including gloves and safety goggles, should always be used when working with 4-Decyne in a laboratory or industrial setting . It is also classified as a flammable liquid and vapour .
Future Directions
properties
IUPAC Name |
dec-4-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUNBQMRRNMQIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178544 | |
Record name | 4-Decyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Decyne | |
CAS RN |
2384-86-3 | |
Record name | 4-Decyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002384863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Decyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Decyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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